molecular formula C11H13F3O B13608504 4-(2-(Trifluoromethyl)phenyl)butan-2-ol

4-(2-(Trifluoromethyl)phenyl)butan-2-ol

Cat. No.: B13608504
M. Wt: 218.21 g/mol
InChI Key: WYTFDYCXESKVND-UHFFFAOYSA-N
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Description

4-(2-(Trifluoromethyl)phenyl)butan-2-ol is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a butanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(Trifluoromethyl)phenyl)butan-2-ol can be achieved through several methods. One common approach involves the addition of a Grignard reagent to a trifluoromethyl-substituted benzaldehyde. For example, the reaction of 2-(trifluoromethyl)benzaldehyde with a butylmagnesium bromide Grignard reagent followed by acidic workup yields the desired alcohol .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale Grignard reactions, where the reagents are carefully controlled to ensure high yield and purity. The reaction conditions, such as temperature and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-(2-(Trifluoromethyl)phenyl)butan-2-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) can be employed for substitution reactions.

Major Products

    Oxidation: Produces 4-(2-(Trifluoromethyl)phenyl)butan-2-one or 4-(2-(Trifluoromethyl)phenyl)butanoic acid.

    Reduction: Produces 4-(2-(Trifluoromethyl)phenyl)butane.

    Substitution: Produces various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-(2-(Trifluoromethyl)phenyl)butan-2-ol involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This can lead to alterations in enzyme activity, receptor binding, and other cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-(Trifluoromethyl)phenyl)butan-2-ol is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and potential biological activity, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C11H13F3O

Molecular Weight

218.21 g/mol

IUPAC Name

4-[2-(trifluoromethyl)phenyl]butan-2-ol

InChI

InChI=1S/C11H13F3O/c1-8(15)6-7-9-4-2-3-5-10(9)11(12,13)14/h2-5,8,15H,6-7H2,1H3

InChI Key

WYTFDYCXESKVND-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CC=CC=C1C(F)(F)F)O

Origin of Product

United States

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